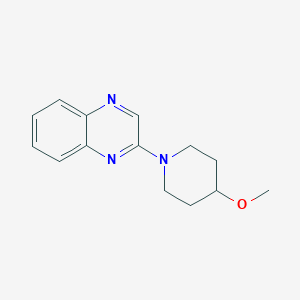

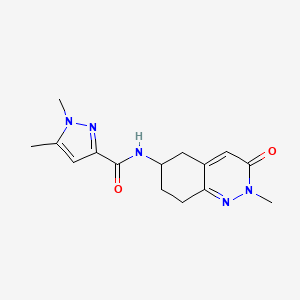

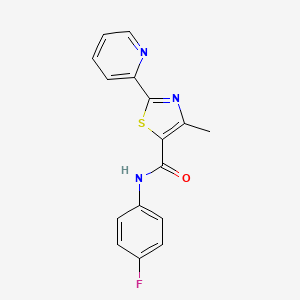

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of an appropriate hydrazine derivative with a suitable ketone or aldehyde. The butylphenyl and phenyl substituents are introduced during this synthetic process. Detailed synthetic routes and conditions can be found in relevant literature .

Applications De Recherche Scientifique

Polymer Modification

3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-amine and similar compounds have been utilized in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various amines, including pyrazole derivatives. These modified polymers showed increased thermal stability and exhibited higher biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic ketene aminal libraries. An efficient one-pot, three-component synthesis approach was developed, leading to the construction of diverse 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This method is highly efficient, environmentally friendly, and suitable for large-scale synthesis, showing promise for drug discovery (Yu et al., 2013).

Molecular Structure Analysis

Studies have focused on understanding the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. Combined X-ray diffraction and DFT studies revealed factors responsible for the low reactivity of studied compounds, suggesting alternative synthesis conditions (Szlachcic et al., 2020).

Nonlinear Optical Studies

Pyrazole derivatives like this compound have been synthesized and analyzed for their nonlinear optical properties. Studies on the molecular structure, using experimental and theoretical methods, showed that these compounds exhibit significant nonlinear optical properties, suggesting applications in photonics and optoelectronics (Tamer et al., 2016).

Synthesis of Schiff Bases

The synthesis of new Schiff bases containing pyrazole derivatives has been explored. These compounds were characterized through various spectroscopic techniques, and their structural and electronic properties were analyzed. Such studies contribute to the development of materials with potential applications in various fields (Özkınalı et al., 2018).

Catalysis in Polymerization

Pyrazole derivatives have been used in catalytic processes, such as in the copolymerization of CO2 and cyclohexene oxide. Studies demonstrated the effectiveness of these compounds as catalysts, contributing to the development of eco-friendly and efficient polymerization processes (Matiwane et al., 2020).

Propriétés

IUPAC Name |

5-(4-butylphenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-19(20)22(21-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFFAHUZAKKYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

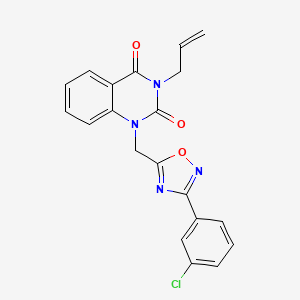

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)

![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)

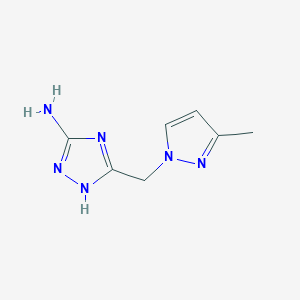

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)

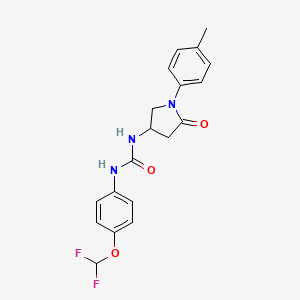

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)